1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine
Description
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound features two benzyl groups substituted at the 1 and 4 positions of the piperazine ring, with a methyl group on one benzyl and a nitro group on the other.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-5-7-17(8-6-16)14-20-9-11-21(12-10-20)15-18-3-2-4-19(13-18)22(23)24/h2-8,13H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMLGCOEGOYMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride and 3-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Reduction: 1-(4-methylbenzyl)-4-(3-aminobenzyl)piperazine
Oxidation: 1-(4-methylbenzyl)-4-(3-nitrosobenzyl)piperazine
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with neurotransmitter receptors, influencing their activity and modulating physiological responses.
Comparison with Similar Compounds
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:
1-benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(4-methylbenzyl)piperazine: Similar structure but lacks the nitro group, leading to different biological activities.
1-(3-nitrobenzyl)piperazine: Similar structure but lacks the methyl group, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(4-Methylbenzyl)-4-(3-nitrobenzyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a 4-methylbenzyl group at one nitrogen and a 3-nitrobenzyl group at the other. The structural modifications contribute to its unique biological properties.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Piperazine Ring | Central structure influencing activity |
| 4-Methylbenzyl Group | Enhances lipophilicity and receptor interaction |
| 3-Nitrobenzyl Group | Potential for bioreduction and reactivity |
This compound interacts with various biological targets, including enzymes and receptors. The nitro group can be reduced to an amino group, leading to reactive intermediates that affect cellular functions. The piperazine ring's nitrogen atoms facilitate interactions with neurotransmitter receptors, potentially influencing mood and cognitive functions .
Enzymatic Inhibition
Research indicates that piperazine derivatives can act as inhibitors of cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, derivatives containing piperazine have shown significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting IC50 values as low as 0.092 µM .
Antitumor Activity
A study evaluating various piperazine derivatives demonstrated that modifications to the piperazine structure could enhance antitumor activity. Compounds similar to this compound exhibited potent cytotoxic effects against several cancer cell lines, outperforming standard chemotherapeutics like cisplatin in some cases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research on related piperazine derivatives showed promising results against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
Selectivity and Toxicity
In vitro studies using MTT assays have indicated that certain derivatives maintain low toxicity levels while effectively inhibiting target enzymes. For example, select compounds demonstrated selectivity indices greater than 30, indicating a favorable therapeutic window .
Case Study 1: Anticancer Activity
In a comparative analysis of various piperazine derivatives, one compound demonstrated an IC50 value of 0.19 µM against A549 lung cancer cells, significantly better than the control drug cisplatin (IC50 = 11.54 µM). This highlights the potential of structurally modified piperazines in cancer therapy .
Case Study 2: Cholinesterase Inhibition
Another study focused on the inhibition of cholinesterases by piperazine derivatives showed that compounds with specific substituents at the para position exhibited enhanced binding affinity and inhibitory potency against BChE compared to traditional inhibitors like donepezil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
